![molecular formula C26H15NO5 B3461800 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL]-1H-INDENE-1,3(2H)-DIONE](/img/structure/B3461800.png)
2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL]-1H-INDENE-1,3(2H)-DIONE
Overview
Description
2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL]-1H-INDENE-1,3(2H)-DIONE is a useful research compound. Its molecular formula is C26H15NO5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)bis(1H-indene-1,3(2H)-dione) is 421.09502258 g/mol and the complexity rating of the compound is 808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL]-1H-INDENE-1,3(2H)-DIONE is a complex organic molecule with potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H13N3O3 |
Molecular Weight | 331.33 g/mol |
InChI Key | UVVTYSCLIFYGLN-UHFFFAOYSA-N |
Exact Mass | 331.095691 g/mol |
Anticancer Properties
Research indicates that derivatives of indole and indene compounds exhibit significant anticancer activities. For instance, γ-carboline derivatives have been shown to be effective against various cancer cell lines including cervical (HeLa), lung (A549), breast (MCF-7), skin (A431), and kidney cancers . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
In a study involving indole derivatives, compounds were tested for cytotoxicity against several cancer lines with promising results. The compounds demonstrated a dose-dependent effect on cell viability, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties. Similar compounds in the literature have shown effectiveness against various bacterial strains. For example, certain indole derivatives have been reported to inhibit the growth of gram-positive and gram-negative bacteria, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- DNA Binding : Some studies suggest that indole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds similar to this one have been noted for inhibiting key enzymes involved in cancer cell metabolism and proliferation.
Case Study 1: Anticancer Efficacy
In a controlled study, a series of indole-based compounds were synthesized and tested for their anticancer efficacy. The results indicated that specific substitutions on the indole ring enhanced cytotoxicity against MCF-7 cells by promoting apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds. The synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications increased the antibacterial activity significantly compared to standard antibiotics .
Properties
IUPAC Name |
2-[3-(1,3-dioxoinden-2-yl)-2-oxo-1H-indol-3-yl]indene-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15NO5/c28-21-13-7-1-2-8-14(13)22(29)19(21)26(17-11-5-6-12-18(17)27-25(26)32)20-23(30)15-9-3-4-10-16(15)24(20)31/h1-12,19-20H,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENUEBXWGXEYHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3(C4=CC=CC=C4NC3=O)C5C(=O)C6=CC=CC=C6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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